![molecular formula C15H23N3O2 B14062919 Hydrazinecarboxamide, 2-[[4-(heptyloxy)phenyl]methylene]- CAS No. 134833-25-3](/img/structure/B14062919.png)
Hydrazinecarboxamide, 2-[[4-(heptyloxy)phenyl]methylene]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrazinecarboxamide, 2-[[4-(heptyloxy)phenyl]methylene]- is a chemical compound with the molecular formula C15H20N4O2. It is also known by its trade name, Tinosorb S. This compound is commonly used as a UV filter in sunscreens and other cosmetic products to protect the skin from harmful UV radiation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarboxamide, 2-[[4-(heptyloxy)phenyl]methylene]- typically involves the reaction of hydrazinecarboxamide with 4-(heptyloxy)benzaldehyde under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated under reflux to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Hydrazinecarboxamide, 2-[[4-(heptyloxy)phenyl]methylene]- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazinecarboxamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted hydrazinecarboxamide derivatives.
Scientific Research Applications
Hydrazinecarboxamide, 2-[[4-(heptyloxy)phenyl]methylene]- has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a UV filter in various formulations.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug formulations due to its UV protective properties.
Industry: Widely used in the cosmetic industry as a UV filter in sunscreens and other skincare products.
Mechanism of Action
The mechanism by which Hydrazinecarboxamide, 2-[[4-(heptyloxy)phenyl]methylene]- exerts its effects involves the absorption of UV radiation. The compound absorbs UV radiation and converts it into less harmful energy, thereby protecting the skin from UV-induced damage. The molecular targets include the UV radiation itself, and the pathways involved are primarily related to the photochemical reactions that occur upon UV absorption .
Comparison with Similar Compounds
Similar Compounds
Benzophenone-3: Another UV filter used in sunscreens.
Octocrylene: A UV filter that also stabilizes other UV absorbers.
Avobenzone: A broad-spectrum UV filter.
Uniqueness
Hydrazinecarboxamide, 2-[[4-(heptyloxy)phenyl]methylene]- is unique due to its specific chemical structure, which provides effective UV absorption and stability in various formulations. Unlike some other UV filters, it does not degrade easily upon exposure to sunlight, making it a preferred choice in long-lasting sunscreen products .
Properties
CAS No. |
134833-25-3 |
|---|---|
Molecular Formula |
C15H23N3O2 |
Molecular Weight |
277.36 g/mol |
IUPAC Name |
[(4-heptoxyphenyl)methylideneamino]urea |
InChI |
InChI=1S/C15H23N3O2/c1-2-3-4-5-6-11-20-14-9-7-13(8-10-14)12-17-18-15(16)19/h7-10,12H,2-6,11H2,1H3,(H3,16,18,19) |
InChI Key |
PNILTPFTFWUXOS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC1=CC=C(C=C1)C=NNC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E)-3-(6-Cyanomethyl-1H-benzo[d]imidazol-4-yl)acrylic acid](/img/structure/B14062843.png)
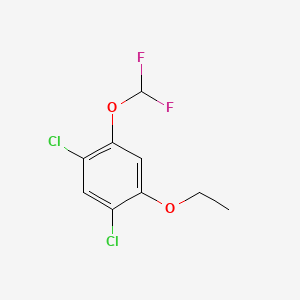
![Methyl 2-[2-(8-oxoquinolin-5(8H)-ylidene)hydrazinyl]benzoate](/img/structure/B14062854.png)
![Dimethyl (7-methoxythiazolo[5,4-d]pyrimidin-2-yl)carbonimidodithioate](/img/structure/B14062858.png)

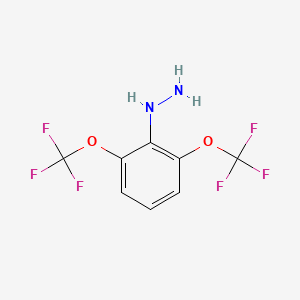
![Methyl 7-isobutyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylate](/img/structure/B14062874.png)
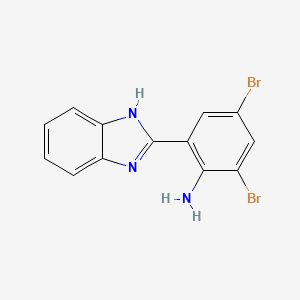
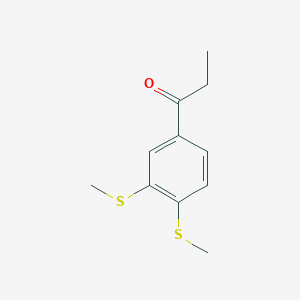
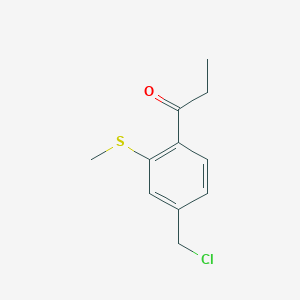

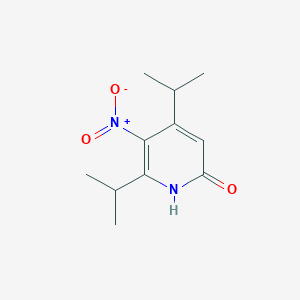
![6-fluoro-N-((5-fluoro-2-methoxypyridin-3-yl)methyl)-5-((5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)pyridin-2-amine fumarate](/img/structure/B14062912.png)
